Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-
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Overview
Description
It is primarily known for its role as an inhibitor of adenosine monophosphate-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling pathways . This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and metabolic disorders .
Preparation Methods
The synthesis of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Chemical Reactions Analysis
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common reagents used in these reactions include hydrazine monohydrate, sodium hydride, and various catalysts like gold . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine involves the inhibition of AMPK and BMP signaling pathways . It acts as a potent, selective, reversible, and ATP-competitive inhibitor of AMPK . By inhibiting AMPK, the compound affects various cellular processes, including energy metabolism and cell growth . Additionally, it inhibits BMP signals required for embryogenesis and promotes neural differentiation from human pluripotent stem cell lines .
Comparison with Similar Compounds
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
5-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine: This compound shares a similar structure but has a methyl group at the 5-position.
Pyrimidine-based drugs: Compounds like zidovudine, stavudine, and 5-fluorouracil also contain pyrimidine rings and have various therapeutic applications.
The uniqueness of 3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine lies in its dual inhibition of AMPK and BMP signaling pathways, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
216661-46-0 |
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Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-2-4-14(5-3-1)16-11-20-21-12-15(10-19-17(16)21)13-6-8-18-9-7-13/h1-12H |
InChI Key |
ZEKRYTYWEKALJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
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